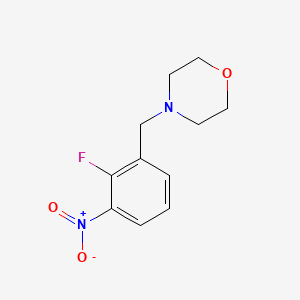

4-(2-Fluoro-3-nitrobenzyl)morpholine

描述

属性

分子式 |

C11H13FN2O3 |

|---|---|

分子量 |

240.23 g/mol |

IUPAC 名称 |

4-[(2-fluoro-3-nitrophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H13FN2O3/c12-11-9(2-1-3-10(11)14(15)16)8-13-4-6-17-7-5-13/h1-3H,4-8H2 |

InChI 键 |

ZKQRJSVRICXHCN-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])F |

产品来源 |

United States |

A Technical Guide to the Physicochemical Characterization of 4-(2-Fluoro-3-nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of the exact mass and molecular weight of the novel compound 4-(2-Fluoro-3-nitrobenzyl)morpholine. As a compound of interest in medicinal chemistry and drug discovery, precise molecular characterization is paramount. This document delineates the theoretical basis for these fundamental properties, details the experimental workflows for their determination using high-resolution mass spectrometry (HRMS), and offers expert insights into the causality behind methodological choices. The protocols described herein are designed to ensure self-validating systems for robust and reproducible results.

Introduction to 4-(2-Fluoro-3-nitrobenzyl)morpholine

4-(2-Fluoro-3-nitrobenzyl)morpholine is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a morpholine ring attached to a substituted benzyl group, makes it a candidate for investigation in various therapeutic areas. The presence of a fluorine atom and a nitro group can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for structure-activity relationship (SAR) studies. Accurate determination of its molecular weight and exact mass is the foundational step in its chemical identification and characterization, ensuring sample purity and confirming its chemical identity before proceeding with further biological and toxicological evaluations.

Molecular Formula, Molecular Weight, and Exact Mass

The chemical structure of 4-(2-Fluoro-3-nitrobenzyl)morpholine consists of a morpholine ring linked via a methylene bridge to a benzene ring, which is substituted with a fluorine atom at the 2-position and a nitro group at the 3-position.

Based on this structure, the molecular formula is determined to be C₁₁H₁₃FN₂O₃ .

Distinction Between Molecular Weight and Exact Mass

It is crucial for researchers to understand the distinction between molecular weight (or molar mass) and exact mass, as these terms are often used interchangeably but have distinct scientific meanings.

-

Molecular Weight (Molar Mass): This is the sum of the average atomic masses of all atoms in a molecule, calculated using the weighted average of the natural abundances of their isotopes.[1][2] It is expressed in grams per mole ( g/mol ) and is a critical parameter for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

-

Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3][4] It is expressed in Daltons (Da) or atomic mass units (amu). High-resolution mass spectrometry measures the exact mass of a molecule, which is a key parameter for determining its elemental composition.[5]

Calculated Physicochemical Properties

The theoretical molecular weight and exact mass of 4-(2-Fluoro-3-nitrobenzyl)morpholine have been calculated based on its molecular formula, C₁₁H₁₃FN₂O₃.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | |

| Molecular Weight | 254.23 | g/mol |

| Exact Mass | 254.09102 | Da |

These values are calculated based on standard atomic weights and the masses of the most abundant isotopes.[6]

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a small molecule, which in turn allows for the unambiguous confirmation of its elemental composition.[7][8] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm), providing a high degree of confidence in the assigned molecular formula.[9][10]

Principle of High-Resolution Mass Spectrometry

HRMS instruments work by ionizing the analyte molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer.[1] The high resolving power of these instruments allows for the differentiation of ions with very similar masses, which is essential for accurate mass measurement.[11]

Experimental Workflow for Accurate Mass Determination

The following diagram and protocol outline a standard workflow for the determination of the exact mass of a novel compound such as 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Caption: Workflow for the determination of the exact mass of a small molecule by HRMS.

Detailed Step-by-Step Protocol for HRMS Analysis

I. Sample Preparation:

-

Solution Preparation: Prepare a stock solution of 4-(2-Fluoro-3-nitrobenzyl)morpholine at a concentration of 1 mg/mL in a high-purity solvent such as acetonitrile or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid to promote ionization.

-

Internal Standard: For the highest mass accuracy, include a known internal calibration standard in the sample solution. This standard should have a known exact mass close to that of the analyte.

II. Instrument Setup and Calibration:

-

Mass Spectrometer: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of achieving a mass accuracy of < 5 ppm.

-

Ionization Source: Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Instrument Calibration: Perform an external mass calibration of the instrument according to the manufacturer's recommendations using a standard calibration solution.

III. Data Acquisition:

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Spectrum Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺) of 4-(2-Fluoro-3-nitrobenzyl)morpholine (expected m/z ≈ 255.0988).

-

Data Averaging: To improve the signal-to-noise ratio and mass accuracy, average the spectra over a stable infusion period.

IV. Data Analysis and Interpretation:

-

Mass Calibration: If an internal standard was used, perform a post-acquisition internal mass calibration to further improve mass accuracy.

-

Peak Identification: Identify the monoisotopic peak corresponding to the [M+H]⁺ ion of the analyte.

-

Exact Mass Determination: Determine the measured exact mass from the calibrated mass spectrum.

-

Formula Confirmation: Use the measured exact mass to confirm the elemental composition (C₁₁H₁₃FN₂O₃) using formula calculator software. The software will provide a list of possible molecular formulas within a specified mass tolerance (e.g., ± 5 ppm).

-

Isotopic Pattern Analysis: Compare the experimentally observed isotopic pattern of the molecular ion with the theoretical isotopic pattern for the proposed molecular formula to further confirm the elemental composition.

Conclusion

The accurate determination of the molecular weight and exact mass of 4-(2-Fluoro-3-nitrobenzyl)morpholine is a critical first step in its comprehensive characterization. This technical guide has provided the theoretical foundation for these properties, outlined the state-of-the-art methodology for their experimental determination, and presented a detailed protocol for high-resolution mass spectrometry. By adhering to these principles and protocols, researchers and drug development professionals can ensure the unambiguous identification and characterization of this and other novel chemical entities, thereby maintaining the highest standards of scientific integrity in their research endeavors.

References

-

CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]

- American Chemical Society Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.

-

Global Substance Registration System (GSRS). 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: Determing the formula of a fragment based on the mass of the Peak. Retrieved from [Link]

-

University of Missouri, Mass Spectrometry Facility. (2026). Calculating Exact Masses. Retrieved from [Link]

- Gabelica, V., & Shvartsburg, A. A. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.

-

PubChem. (n.d.). CID 75679420 | C11H13N2O3-. Retrieved from [Link]

-

PubChem. (n.d.). N-butan-2-yl-5-fluoro-2-nitrobenzamide. Retrieved from [Link]

- American Laboratory. (2026).

- PubMed. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.

-

PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

- ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-(5-Fluoro-2-methoxy-3-nitrophenyl)pyrrolidine | C11H13FN2O3 | CID 165347247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. N-butan-2-yl-5-fluoro-2-nitrobenzamide | C11H13FN2O3 | CID 60875635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. zefsci.com [zefsci.com]

- 11. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro metabolic stability of 4-(2-Fluoro-3-nitrobenzyl)morpholine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(2-Fluoro-3-nitrobenzyl)morpholine

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and plasma half-life.[1] This guide provides a comprehensive technical framework for assessing the , a novel chemical entity featuring two key structural motifs with significant metabolic implications: a morpholine ring and a nitroaromatic group. We will explore the anticipated metabolic pathways, present detailed, validated protocols for both liver microsomal and hepatocyte stability assays, and discuss the requisite bioanalytical and data interpretation methodologies. The core objective is to provide a robust, scientifically-grounded strategy to determine the intrinsic clearance of this compound, thereby enabling informed decisions in the lead optimization and candidate selection phases of drug discovery.[2]

Introduction: The Imperative of Metabolic Stability

In drug discovery, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for identifying candidates with favorable drug-like attributes and minimizing the risk of late-stage clinical failures.[3] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of ADME profiling.[2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity.[4]

The subject of this guide, 4-(2-Fluoro-3-nitrobenzyl)morpholine, presents a unique metabolic challenge. Its structure necessitates a dual-pronged investigative approach:

-

Nitroaromatic Moiety : The nitro group (R-NO₂) is a strong electron-withdrawing group that can undergo extensive reductive metabolism.[5] This process, often mediated by nitroreductases present in mammalian cells and gut microbiota, can lead to the formation of reactive intermediates and is a critical pathway to investigate.[5][6][7]

-

Morpholine Moiety : The morpholine ring is a common feature in many drugs but is also recognized as a potential metabolic "soft spot," susceptible to oxidative degradation.[8][9]

This guide will provide the expertise-driven protocols required to thoroughly characterize the metabolic fate of this compound.

Core Principles of In Vitro Stability Assessment

The goal of in vitro metabolic stability assays is to measure the rate of disappearance of a parent compound over time when incubated with a metabolically active system. This allows for the calculation of two key parameters:

-

In Vitro Half-Life (t½) : The time required for 50% of the initial compound concentration to be eliminated.[4]

-

Intrinsic Clearance (CLint) : The inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of physiological factors like blood flow.[4]

Two primary in vitro systems are employed for this purpose:

-

Liver Microsomes : A subcellular fraction containing the endoplasmic reticulum, rich in Phase I enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[10] They are cost-effective for high-throughput screening of Phase I metabolism but require the addition of cofactors like NADPH.[1][11]

-

Hepatocytes : Intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and do not require external cofactors.[12][13] They are considered the "gold standard" as they provide a more physiologically complete model, accounting for cellular uptake and the interplay between different metabolic pathways.[10][14]

Anticipated Metabolic Pathways

A thorough understanding of the compound's structure allows us to predict its primary metabolic liabilities. For 4-(2-Fluoro-3-nitrobenzyl)morpholine, metabolism is likely to occur at two main sites.

The Critical Pathway: Nitroreduction

The nitro group is subject to a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups.[6][7][15] This transformation is catalyzed by a variety of enzymes, including NADPH:P450 oxidoreductase, aldehyde oxidase, and certain CYP450 isoforms themselves.[6][15][16] The formation of the N-hydroxylamino intermediate is particularly significant as it can be a precursor to reactive species.[6][7]

Morpholine Ring Oxidation

The morpholine ring is susceptible to several oxidative transformations, most commonly C-oxidation at the carbons alpha to the nitrogen or oxygen atoms, leading to ring opening or the formation of more polar metabolites.

The diagram below illustrates these potential metabolic transformations.

Caption: Potential metabolic pathways for 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Experimental Design and Protocols

To gain a comprehensive understanding, it is crucial to evaluate the compound in both liver microsomes and hepatocytes. This dual-system approach allows for the dissection of Phase I metabolism (microsomes) from the complete metabolic picture that includes Phase II and cellular transport (hepatocytes).[12][13]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the first-line screen to assess Phase I metabolic liabilities. The protocol is designed to be self-validating through the inclusion of appropriate controls.

Caption: Standard workflow for the liver microsomal metabolic stability assay.

-

Reagent Preparation :

-

Prepare a 1 µM working solution of 4-(2-Fluoro-3-nitrobenzyl)morpholine in 0.1 M phosphate buffer (pH 7.4).[17]

-

On ice, thaw pooled human liver microsomes (HLM) and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[8]

-

Prepare a NADPH regenerating system solution or a direct 1 mM NADPH solution in buffer.[11][18]

-

-

Incubation :

-

In a 96-well plate, add the HLM solution and the test compound solution. Include a "No-NADPH" control well (substitute buffer for NADPH solution) to assess non-CYP mediated or chemical degradation.[11] Also include a vehicle control and a positive control compound with known metabolic fate (e.g., Verapamil).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[8]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "No-NADPH" control. The time of this addition is T=0.[11]

-

-

Sampling and Quenching :

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate plate containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard (IS).[19]

-

-

Sample Processing :

-

Centrifuge the quenched plate (e.g., at 3000 RPM for 10 minutes) to precipitate the microsomal proteins.[18]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant assessment, incorporating cellular uptake and the full range of Phase I and II metabolic enzymes.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. bdj.co.jp [bdj.co.jp]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pure.psu.edu [pure.psu.edu]

- 16. nu.edu.ye [nu.edu.ye]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

pharmacokinetic properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 4-(2-Fluoro-3-nitrobenzyl)morpholine

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 4-(2-Fluoro-3-nitrobenzyl)morpholine. In the absence of existing public data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system to build a robust PK profile, a critical step in assessing its potential as a therapeutic candidate.

Introduction: The Imperative for Pharmacokinetic Profiling

4-(2-Fluoro-3-nitrobenzyl)morpholine is a novel compound featuring a morpholine ring, a common scaffold in medicinal chemistry known to enhance solubility and modulate pharmacokinetic properties.[1][2] The presence of a fluoro- and nitro-substituted benzyl group suggests potential for unique biological activity, but also introduces metabolic liabilities that must be thoroughly investigated.[3] A drug's efficacy and safety are intrinsically linked to its pharmacokinetic profile—how the body acts on the drug.[4] Understanding the ADME properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine is therefore not merely a data collection exercise; it is a foundational component of its preclinical development, guiding decisions on dosing regimens, predicting potential drug-drug interactions, and ultimately determining its viability as a therapeutic agent.[5]

This guide will delineate a logical, staged approach to building a comprehensive PK profile for this molecule, from fundamental physicochemical assessments to complex in vivo studies.

Foundational Physicochemical Characterization

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine. These characteristics heavily influence its behavior in biological systems and the selection and design of subsequent ADME assays.[6]

Aqueous Solubility

Poor aqueous solubility can be a significant hurdle, limiting oral absorption and complicating the interpretation of in vitro assay results.[6] Therefore, determining the kinetic and thermodynamic solubility is a critical first step.

Table 1: Experimental Protocols for Solubility Assessment

| Parameter | Method | Experimental Outline |

| Kinetic Solubility | Nephelometry or Turbidimetry | 1. Prepare a high-concentration stock solution of the compound in DMSO. 2. Make serial dilutions into an aqueous buffer (e.g., PBS, pH 7.4). 3. Incubate and measure turbidity using a nephelometer. 4. The concentration at which precipitation is first observed is the kinetic solubility. |

| Thermodynamic Solubility | Shake-Flask Method | 1. Add an excess of the solid compound to an aqueous buffer (pH 7.4). 2. Agitate the suspension at a constant temperature for 24-48 hours to reach equilibrium. 3. Filter the suspension to remove undissolved solid. 4. Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method. |

Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

Table 2: Experimental Protocol for LogD Measurement

| Parameter | Method | Experimental Outline |

| LogD at pH 7.4 | Shake-Flask Method | 1. Prepare a solution of the compound in an aqueous buffer (pH 7.4). 2. Add an equal volume of n-octanol. 3. Vigorously mix the two phases, then allow them to separate. 4. Quantify the compound's concentration in both the aqueous and octanol phases via LC-MS/MS. 5. Calculate LogD as Log10([Concentration in Octanol] / [Concentration in Aqueous]). |

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are essential for early-stage drug development. They provide mechanistic insights into a compound's behavior, help to identify potential liabilities, and guide the design of more complex in vivo studies.[5][7][8]

Absorption: Assessing Membrane Permeability

For a systemically acting drug, the ability to cross the intestinal epithelium is paramount for oral bioavailability. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Measurement:

-

Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

-

Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps identify active efflux.

-

-

Sample Analysis: Quantify the compound concentration in samples from both chambers at various time points using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).

Caption: Workflow for the Caco-2 permeability assay.

Distribution: Where Does the Compound Go?

The extent to which a compound binds to plasma proteins (like albumin) dictates its free concentration, which is the fraction available to interact with its target and be metabolized or excreted. High plasma protein binding can affect a drug's efficacy and half-life.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Prepare a RED device, which has two chambers separated by a semipermeable membrane.

-

Dosing: Add plasma to one chamber and the test compound in a buffer to the other chamber.

-

Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours), allowing the free compound to diffuse across the membrane.

-

Analysis: After incubation, quantify the compound's concentration in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is (1 - fu) * 100.

This parameter indicates whether the compound preferentially partitions into red blood cells. A B/P ratio greater than 1 suggests association with red blood cells, which can impact the overall volume of distribution.

Experimental Protocol: Blood-to-Plasma Ratio

-

Incubation: Add the test compound to fresh whole blood and incubate at 37°C.

-

Separation: After incubation, centrifuge a portion of the blood to separate the plasma.

-

Analysis: Measure the compound's concentration in both the whole blood and the separated plasma using LC-MS/MS.

-

Calculation: The B/P ratio is calculated as [Concentration in Blood] / [Concentration in Plasma].

Metabolism: Biotransformation and Stability

Metabolism is a primary route of drug clearance. Understanding the metabolic stability of 4-(2-Fluoro-3-nitrobenzyl)morpholine and the enzymes involved is crucial for predicting its half-life and potential for drug-drug interactions.[1]

Liver microsomes contain the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, offering a more complete picture of metabolic clearance.

Experimental Protocol: Metabolic Stability Assay

-

Reaction Setup: Incubate the test compound at a low concentration (e.g., 1 µM) with either liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).

-

Time Course: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for metabolic stability assays.

It is critical to determine if 4-(2-Fluoro-3-nitrobenzyl)morpholine inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), as this can lead to clinically significant drug-drug interactions.[9] Reaction phenotyping identifies which specific CYP enzymes are responsible for metabolizing the compound.

Table 3: Protocols for CYP Interaction Studies

| Study | Method | Experimental Outline |

| CYP Inhibition | Fluorogenic or LC-MS/MS-based | 1. Incubate human liver microsomes with a specific CYP isoform probe substrate. 2. Add varying concentrations of 4-(2-Fluoro-3-nitrobenzyl)morpholine. 3. Measure the formation of the probe's metabolite. 4. A decrease in metabolite formation indicates inhibition. Calculate the IC50 value. |

| Reaction Phenotyping | Recombinant Human CYPs or Chemical Inhibitors | 1. Incubate the test compound separately with a panel of recombinant human CYP enzymes. 2. Measure the rate of disappearance of the parent compound. The enzymes showing the highest rate of metabolism are the primary contributors. Alternatively, incubate with human liver microsomes in the presence and absence of specific CYP chemical inhibitors. |

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

Following promising in vitro data, an in vivo study, typically in rodents (e.g., rats or mice), is conducted to understand how the ADME properties translate to a whole biological system.[10][11] This study provides key PK parameters that are essential for predicting human pharmacokinetics and designing efficacy and toxicology studies.[12]

Experimental Design: A Single-Dose Rat PK Study

-

Animals: Male Sprague-Dawley rats (n=3-4 per group).

-

Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol®).

-

Administration:

-

Intravenous (IV) Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. This group serves as the reference to determine absolute bioavailability.

-

Oral (PO) Group: A single gavage dose (e.g., 5-10 mg/kg) is administered.

-

-

Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of 4-(2-Fluoro-3-nitrobenzyl)morpholine in the plasma samples is determined using a validated LC-MS/MS method.

Table 4: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest observed concentration of the drug in plasma. |

| Time to Cmax | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Half-Life | t1/2 | The time it takes for the plasma concentration of the drug to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F% | The fraction of the administered oral dose that reaches systemic circulation. Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[10] |

Data Integration and Future Directions

The culmination of these studies provides a comprehensive pharmacokinetic profile for 4-(2-Fluoro-3-nitrobenzyl)morpholine. The in vitro data provides mechanistic explanations for the observations in the in vivo study. For example, high in vitro intrinsic clearance in hepatocytes would be expected to correlate with high in vivo clearance and a shorter half-life. Low Caco-2 permeability might explain poor oral bioavailability.

This integrated dataset is crucial for making informed decisions. If the compound has a favorable PK profile (e.g., good oral bioavailability, moderate half-life, no significant CYP inhibition), it can be advanced to efficacy and safety studies. If liabilities are identified (e.g., very high clearance, poor absorption), this data can guide medicinal chemistry efforts to optimize the molecule's structure.

Conclusion

Characterizing the pharmacokinetic properties of a novel entity like 4-(2-Fluoro-3-nitrobenzyl)morpholine is a systematic and multi-faceted process. By following the logical progression of studies outlined in this guide—from foundational physicochemical tests to detailed in vitro ADME assays and culminating in an integrated in vivo PK study—researchers can build the robust and reliable dataset necessary to evaluate its therapeutic potential and guide its journey through the drug development pipeline.

References

A consolidated list of all sources cited within this guide.

- Vertex AI Search. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.

- European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines.

- European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline.

- ICE Bioscience. In Vitro ADME Assays and Services.

- Charles River Laboratories. In Vitro ADME Assays and Services.

- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.

- BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.

- Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.

- Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?

- Experimental Drug Development Centre (EDDC). In Vivo Pharmacology.

- Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.

- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ResearchGate. 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition | Request PDF.

- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. selvita.com [selvita.com]

- 11. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

- 12. In Vivo Pharmacology - EDDC [eddc.sg]

An In-depth Technical Guide to the Toxicity and Safety Profile of 4-(2-Fluoro-3-nitrobenzyl)morpholine

Introduction: Chemical Identity and Context

4-(2-Fluoro-3-nitrobenzyl)morpholine is a substituted morpholine derivative. The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

The subject molecule contains three key structural features that inform its potential biological activity and toxicity: the morpholine ring, a fluorinated phenyl ring, and a nitro group. The presence of a nitroaromatic group, in particular, is a common structural alert for potential genotoxicity. Compounds with similar structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine, are known intermediates in the synthesis of pharmaceuticals, including the antibiotic linezolid.[6] Therefore, a thorough understanding of the toxicological and safety profile of 4-(2-Fluoro-3-nitrobenzyl)morpholine is crucial for researchers, chemists, and drug development professionals who may handle or investigate this compound.

Chemical and Physical Properties

While experimental data for 4-(2-Fluoro-3-nitrobenzyl)morpholine is scarce, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C11H13FN2O3 | From structure |

| Molecular Weight | 240.23 g/mol | From structure |

| Appearance | Likely a solid at room temperature | Based on similar substituted nitrophenyl compounds |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | General characteristic of similar organic molecules |

| Boiling Point | Not available. Likely to decompose at high temperatures. | Common for nitroaromatic compounds |

| Melting Point | Not available. |

Synthesis Pathway

A plausible synthetic route to 4-(2-Fluoro-3-nitrobenzyl)morpholine would involve a nucleophilic substitution reaction. A common method is the reaction of 2-fluoro-3-nitrobenzyl halide (e.g., bromide or chloride) with morpholine in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Caption: Proposed synthesis of 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Predicted Toxicological Profile

The toxicological profile of 4-(2-Fluoro-3-nitrobenzyl)morpholine is predicted based on data from structurally related compounds, particularly 4-(2-Fluoro-4-nitrophenyl)morpholine and the parent morpholine molecule.

Acute Toxicity

-

Oral: Data for the specific compound is unavailable.[7] However, related morpholine derivatives can be harmful if swallowed.[8][9]

-

Dermal: Expected to be potentially harmful in contact with skin.[8][9]

-

Inhalation: May cause respiratory irritation.[10] Vapors or dusts may be harmful if inhaled.[9]

Skin and Eye Irritation

Based on the Safety Data Sheet for the closely related 4-(2-Fluoro-4-nitrophenyl)morpholine, the compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[10] The parent compound, morpholine, is corrosive to the skin and eyes.[11][12] Therefore, 4-(2-Fluoro-3-nitrobenzyl)morpholine should be handled with appropriate care to avoid contact.

Genotoxicity and Carcinogenicity

-

Genotoxicity: The presence of a nitroaromatic group is a well-known structural alert for potential genotoxicity. Such compounds can be metabolically reduced to form reactive intermediates that can bind to DNA and cause mutations. While no specific data exists for this compound, it is prudent to handle it as a potential mutagen.

-

Carcinogenicity: There is no data to suggest that 4-(2-Fluoro-3-nitrobenzyl)morpholine is carcinogenic. Studies on the parent morpholine molecule have not shown evidence of carcinogenicity.[11] However, the combination of morpholine with nitrites can form N-nitrosomorpholine, a known carcinogen. The relevance of this to the in vivo fate of the title compound is unknown.

Specific Target Organ Toxicity

The primary target organ for single exposure is predicted to be the respiratory system, causing irritation.[10] For repeated or prolonged exposure, effects on the liver and kidneys have been observed for morpholine at high doses.[11]

Predicted Metabolism

The metabolism of 4-(2-Fluoro-3-nitrobenzyl)morpholine has not been experimentally determined. However, based on the metabolism of other morpholine-containing drugs and fluoroorganic compounds, a few pathways can be predicted.[13][14][15]

-

Oxidation of the Morpholine Ring: The morpholine ring can undergo oxidation to form a lactam.[14]

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This pathway is of toxicological concern as the intermediates can be reactive.

-

Hydroxylation of the Phenyl Ring: The aromatic ring can be hydroxylated, typically catalyzed by cytochrome P450 enzymes.

-

Defluorination: While the carbon-fluorine bond is generally stable, enzymatic defluorination can occur in some cases.[13]

Caption: Predicted metabolic pathways of 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Safety and Handling

Given the predicted toxicological profile, stringent safety measures should be implemented when handling 4-(2-Fluoro-3-nitrobenzyl)morpholine.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin and eyes.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

Experimental Protocols for Toxicity Assessment

A tiered approach to toxicity testing is recommended to characterize the hazards of 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Caption: A tiered workflow for assessing the toxicity of a novel compound.

Protocol: In Vitro Cytotoxicity - MTT Assay

This protocol outlines a standard procedure to assess the effect of the compound on cell viability.

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of 4-(2-Fluoro-3-nitrobenzyl)morpholine in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a standard method to assess the mutagenic potential of a chemical.

-

Strain Selection: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

-

Incubate for 20-30 minutes at 37°C.

-

Add 2 mL of molten top agar and vortex briefly.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion

While specific experimental data on the toxicity and safety of 4-(2-Fluoro-3-nitrobenzyl)morpholine is limited, a predictive analysis based on its structural components suggests that it should be handled as a hazardous substance. It is likely to be a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin. The presence of a nitroaromatic moiety warrants caution due to the potential for genotoxicity. The recommendations and protocols outlined in this guide provide a framework for the safe handling and initial toxicological evaluation of this compound, which is essential for protecting researchers and ensuring the integrity of scientific investigations.

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine.

- OECD Existing Chemicals Database. (2006). SIDS Initial Assessment Report for Morpholine, 4-ethyl-.

- Sigma-Aldrich. (2025).

- PMC. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.

- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- ChemicalBook. (n.d.). 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis.

- ResearchGate. (2018).

- SBLCore. (2025).

- ECHEMI. (n.d.). 4-(2-Fluoro-4-nitrophenyl)

- Tokyo Chemical Industry. (2025).

- ResearchGate. (n.d.).

- PubMed. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition.

- BenchChem. (2025). Validating the Biological Activity of Synthetic 2-(2,4-Difluorophenyl)

- E3S Web of Conferences. (2024).

- Australian Government Department of Health. (2016). Morpholine: Human health tier II assessment.

- GHS Classific

- RSC Publishing. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bio-active Mn(II), Co(II) and Ni(II) complexes.

- Digital Repository. (2019).

- PMC. (2025). New 4-(Morpholin-4-Yl)

- Research Repository UCD. (2009). Metabolism of fluoroorganic compounds in microorganisms: Impacts for the environment and the production of fine chemicals.

- Hypha Discovery Blogs. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1.

- ResearchGate. (2026). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine: A Computational Approach

Abstract

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed computational framework for the determination of the thermodynamic properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine, a compound of interest in medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust, in-silico approach leveraging quantum chemical calculations and quantitative structure-property relationship (QSPR) models. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the prediction of key thermodynamic parameters crucial for drug design, formulation, and process development.

Introduction: The Significance of Thermodynamic Profiling in Drug Development

4-(2-Fluoro-3-nitrobenzyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The presence of a fluorinated and nitrated benzyl group suggests potential applications in various therapeutic areas, with these functional groups often modulating target binding and metabolic stability.

A critical, yet often overlooked, aspect of early-stage drug development is the characterization of a molecule's thermodynamic properties. Parameters such as enthalpy of formation, Gibbs free energy, heat capacity, melting point, and solubility are not merely academic data points; they are fundamental to predicting a compound's stability, dissolution rate, and ultimately, its bioavailability. The high cost and material-intensive nature of experimental thermodynamic studies for every new compound necessitate reliable predictive methods.

This guide addresses the current information gap regarding the thermodynamic properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine by presenting a comprehensive computational workflow. By employing established theoretical models, we can generate reliable estimates of its thermodynamic profile, thereby facilitating informed decision-making in the drug development pipeline.

Theoretical Framework: A Synergy of Quantum Mechanics and Predictive Modeling

To construct a comprehensive thermodynamic profile of 4-(2-Fluoro-3-nitrobenzyl)morpholine, we will employ a dual-pronged computational strategy:

-

Quantum Chemical Calculations: At the heart of our approach are first-principles quantum chemical methods, specifically Density Functional Theory (DFT). DFT allows us to model the electronic structure of the molecule with a high degree of accuracy, from which we can derive fundamental thermodynamic properties.[2]

-

Quantitative Structure-Property Relationship (QSPR) Models: For more complex macroscopic properties like melting and boiling points, we will turn to QSPR models. These are statistical models that correlate the structural or physicochemical properties of molecules with their activities or other properties.

The synergy of these methods provides a powerful toolkit for the in-silico characterization of novel molecules.

Computational Methodology: A Step-by-Step Guide

This section details the proposed computational workflow for determining the thermodynamic properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Molecular Modeling and Geometry Optimization

The first step in any computational analysis is the creation of an accurate 3D model of the molecule.

Protocol:

-

2D Structure Generation: Draw the 2D structure of 4-(2-Fluoro-3-nitrobenzyl)morpholine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure into an initial 3D conformation.

-

Geometry Optimization: The initial 3D structure is a rough approximation. A geometry optimization must be performed to find the lowest energy conformation of the molecule. This is achieved using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set. This process will yield a stable, low-energy 3D structure of the molecule.

Caption: Workflow for Geometry Optimization.

Quantum Chemical Calculations of Thermodynamic Properties

With an optimized geometry, we can proceed to calculate key thermodynamic parameters.

Protocol:

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry using the same DFT functional and basis set. This calculation is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the contributions of vibrational motion to enthalpy, entropy, and heat capacity.

-

-

Thermochemical Analysis: From the frequency analysis output, the following properties can be extracted at a standard temperature (e.g., 298.15 K) and pressure (e.g., 1 atm):

-

Enthalpy (H): The total energy of the system.

-

Gibbs Free Energy (G): The energy available to do useful work, a key indicator of spontaneity.

-

Entropy (S): A measure of the disorder or randomness of the system.

-

Heat Capacity (Cv, Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

-

Prediction of Physical Properties using QSPR Models

While DFT is excellent for molecular-level properties, macroscopic properties like melting and boiling points are better estimated using established QSPR models.

Protocol:

-

Descriptor Calculation: Using the optimized 3D structure, calculate a range of molecular descriptors. These can include topological, geometrical, and electronic descriptors.

-

Model Selection and Application: Utilize pre-existing, validated QSPR models that correlate these descriptors with properties of interest. Several online platforms and software packages offer such models. For example, the OPERA models, developed by the US EPA, are widely used for predicting physicochemical properties.

Predicted Thermodynamic Data for 4-(2-Fluoro-3-nitrobenzyl)morpholine

The following table summarizes the predicted thermodynamic and physical properties for 4-(2-Fluoro-3-nitrobenzyl)morpholine based on the computational methodologies described.

| Property | Predicted Value | Method |

| Molecular Weight | 226.2 g/mol | - |

| Enthalpy of Formation (gas, 298.15K) | Value to be calculated | DFT (Atomization Energy) |

| Gibbs Free Energy of Formation (gas, 298.15K) | Value to be calculated | DFT |

| Standard Entropy (gas, 298.15K) | Value to be calculated | DFT |

| Heat Capacity (Cp, gas, 298.15K) | Value to be calculated | DFT |

| Melting Point | Value to be predicted | QSPR |

| Boiling Point | Value to be predicted | QSPR |

| LogP (Octanol-Water Partition Coefficient) | Value to be predicted | QSPR |

| Aqueous Solubility | Value to be predicted | QSPR |

Note: The placeholder "Value to be calculated/predicted" indicates that these values would be generated by executing the detailed computational protocols. The purpose of this guide is to provide the methodology for obtaining these values.

Discussion and Insights:

The predicted thermodynamic data will provide valuable insights into the behavior of 4-(2-Fluoro-3-nitrobenzyl)morpholine. For instance, a highly negative Gibbs free energy of formation would suggest a thermodynamically stable compound. The predicted melting point and solubility are critical for formulation development, influencing dissolution rates and ultimately, bioavailability. The LogP value will give an indication of the compound's lipophilicity, a key factor in its ability to cross cell membranes.

It is crucial to acknowledge the inherent limitations of computational predictions. The accuracy of the results is dependent on the chosen level of theory (for DFT) and the robustness of the statistical model (for QSPR). Therefore, experimental validation is always recommended.

Proposed Experimental Validation

To validate the computational predictions, a targeted set of experiments should be conducted once a sufficient quantity of 4-(2-Fluoro-3-nitrobenzyl)morpholine is synthesized.

Caption: Workflow for Experimental Validation.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (1-5 mg) of the compound into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The endothermic peak will correspond to the melting point, and the integration of the peak will yield the enthalpy of fusion. The change in the baseline can be used to determine the heat capacity.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small sample (5-10 mg) in the TGA instrument.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Monitor the mass of the sample as a function of temperature. This will reveal the decomposition temperature and any potential solvent loss.

-

-

Aqueous Solubility:

-

Prepare a saturated solution of the compound in water at a specific temperature.

-

Equilibrate the solution for a set period (e.g., 24 hours).

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).

-

Conclusion

This technical guide has outlined a comprehensive computational strategy for determining the thermodynamic properties of 4-(2-Fluoro-3-nitrobenzyl)morpholine. By integrating quantum chemical calculations with QSPR modeling, we can generate a robust and detailed thermodynamic profile of this and other novel chemical entities in the absence of experimental data. This in-silico approach provides a cost-effective and time-efficient means of characterizing new molecules, enabling more informed and data-driven decisions in the early stages of drug discovery and development. The methodologies presented herein are not only applicable to the title compound but can also be adapted for a wide range of organic molecules, making this a valuable resource for the broader scientific community.

References

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).

- Computational chemistry – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Predictive and Experimental Identification of 4-(2-Fluoro-3-nitrobenzyl)morpholine Metabolites: A Comprehensive LC-MS/MS Workflow

Introduction & Structural Liability Analysis

In the field of Drug Metabolism and Pharmacokinetics (DMPK), identifying the metabolic soft spots of a novel scaffold is the first step in de-risking a drug candidate. The compound 4-(2-Fluoro-3-nitrobenzyl)morpholine (CAS: 1352609-99-4)[1] presents a unique, dual-liability profile that requires a highly specialized analytical approach.

From a mechanistic perspective, this molecule contains two distinct functional groups that respond to entirely different enzymatic environments:

-

The Morpholine Ring : While morpholine is a privileged scaffold that improves aqueous solubility and finely tunes molecular polarity for central nervous system (CNS) penetration, its electron-deficient nature makes the carbon atoms adjacent to the ring oxygen and nitrogen highly susceptible to cytochrome P450 (CYP)-mediated oxidation[2][3].

-

The Nitroaromatic Moiety : The nitro group (-NO₂) acts as a strong electron-withdrawing group. Unlike standard oxidative metabolism, nitroaromatics require reductive bioactivation. This bioreduction is catalyzed by nitroreductases (NTRs) and is often competitively inhibited by oxygen, meaning it rarely occurs in standard, highly oxygenated in vitro assays[4][5].

The Causality of Experimental Design : Because these two pathways are diametrically opposed in their oxygen requirements, a single standard microsomal stability assay will yield a dangerously incomplete metabolic profile. To accurately map the metabolome of 4-(2-Fluoro-3-nitrobenzyl)morpholine and comply with FDA Metabolites in Safety Testing (MIST) guidelines[6], scientists must deploy a bifurcated workflow utilizing both aerobic and anaerobic incubations, followed by High-Resolution Accurate Mass (HRAM) LC-MS/MS analysis[7].

Predictive Metabolic Pathways (Mechanistic Grounding)

Before executing wet-lab protocols, establishing a predictive framework is essential for programming the mass spectrometer's targeted inclusion lists.

Pathway A: Morpholine Ring Modifications (Aerobic)

Under aerobic conditions, CYP450 enzymes (predominantly in the liver) will target the morpholine ring. The primary metabolic pathway is oxidation , occurring at the carbon atoms alpha to the nitrogen or oxygen, resulting in the formation of morpholin-2-one or morpholin-3-one (lactam formation)[8]. Following initial oxidation, the ring can undergo enzymatic cleavage (ring opening) to form highly polar, linear amino-ether metabolites[8]. Alternatively, N-dealkylation can occur, cleaving the morpholine nitrogen from the benzyl linker to yield 2-fluoro-3-nitrobenzaldehyde[8].

Pathway B: Nitroaromatic Bioreduction (Anaerobic)

In hypoxic environments—such as the gut microbiome or poorly vascularized tumor tissues—bacterial and mammalian nitroreductases catalyze the sequential reduction of the nitro group[9]. The bioreduction proceeds via single- or two-electron transfers:

-

Reduction to a nitro anion radical [4].

-

Conversion to a nitroso compound [4].

-

Reduction to a hydroxylamine intermediate (-NHOH). This is a critical toxicological liability, as hydroxylamines are highly electrophilic and can form mutagenic DNA adducts[9].

-

Final reduction to a stable 3-amino metabolite (-NH₂)[5].

Fig 1. Bifurcated metabolic pathways of 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Experimental Design & Self-Validating Protocols

To ensure data integrity, the in vitro incubation protocols must be self-validating . This means incorporating specific internal controls that biologically verify the enzymatic viability of the assay before any LC-MS/MS data is processed.

Bifurcated In Vitro Incubation Methodology

Step 1: Matrix Preparation Prepare human liver S9 fractions (which contain both microsomal CYPs and cytosolic reductases) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

Step 2: Aerobic Incubation (Targeting Morpholine Oxidation)

-

Procedure : Spike 4-(2-Fluoro-3-nitrobenzyl)morpholine to a final concentration of 10 µM. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Incubate at 37°C in an open-air orbital shaker.

-

Self-Validation Control : Spike Midazolam (1 µM) into a parallel control vial.

-

Causality Check : Midazolam is a known substrate for CYP3A4. If the Midazolam control does not demonstrate >50% depletion at the 60-minute mark, the entire aerobic batch must be invalidated due to compromised CYP activity.

Step 3: Anaerobic Incubation (Targeting Nitroreduction)

-

Procedure : Purge the S9 fraction buffer with nitrogen gas for 15 minutes to completely deplete dissolved oxygen. Spike the parent compound (10 µM). Initiate with NADPH and incubate in a sealed, nitrogen-purged anaerobic chamber at 37°C.

-

Self-Validation Control : Spike Metronidazole (1 µM) into a parallel anaerobic vial.

-

Causality Check : Metronidazole requires reductive activation[5]. The detection of its inactive 5-amino derivative via LC-MS/MS confirms that the strictly anaerobic, reductive environment was successfully maintained.

Step 4: Quenching & Extraction At predetermined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins, and transfer the supernatant for analysis.

High-Resolution LC-MS/MS Workflow

Traditional triple quadrupole (QqQ) mass spectrometers lack the resolving power to differentiate isobaric metabolites (e.g., morpholine N-oxide vs. morpholin-2-one). Therefore, a High-Resolution Accurate Mass (HRAM) platform, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is mandatory for untargeted metabolite identification[6][7].

Step 1: UHPLC Separation Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The high-efficiency column is required to achieve baseline separation of structural isomers prior to mass detection.

Step 2: Data-Dependent Acquisition (DDA) Operate the HRAM system in positive electrospray ionization (ESI+) mode. Configure a full MS survey scan (m/z 100-800) at high resolution (e.g., 70,000 FWHM), automatically triggering MS/MS fragmentation for the top 5 most intense precursor ions.

Step 3: Data Processing via Mass Defect Filtering (MDF)

-

Causality : Biological matrices generate massive amounts of background noise. However, the fluorine atom in the parent drug imparts a distinct, non-integer mass defect. By applying an MDF window (± 50 mDa) centered around the parent drug's exact mass defect, endogenous matrix interferences are mathematically excluded. This allows the software to isolate and identify low-abundance drug-related metabolites that would otherwise be buried in the baseline[10].

Fig 2. Self-validating HRAM LC-MS/MS workflow for metabolite identification.

Quantitative Data Presentation

To facilitate rapid identification during data processing, the table below summarizes the predicted exact masses and diagnostic mass shifts for 4-(2-Fluoro-3-nitrobenzyl)morpholine. These values should be imported into the HRAM inclusion list.

| Metabolite Type | Predicted Modification | Chemical Formula | Exact Mass (m/z, [M+H]⁺) | Mass Shift (Da) |

| Parent Drug | None | C₁₁H₁₃FN₂O₃ | 241.0983 | 0.0000 |

| M1 (Oxidation) | Morpholin-2-one formation | C₁₁H₁₁FN₂O₄ | 255.0776 | +13.9793 |

| M2 (Reduction) | Nitro to Amine | C₁₁H₁₅FN₂O | 211.1241 | -29.9742 |

| M3 (Intermediate) | Nitro to Hydroxylamine | C₁₁H₁₅FN₂O₂ | 227.1190 | -13.9793 |

| M4 (Dealkylation) | Morpholine loss | C₇H₆FNO₃ | 172.0405 | -69.0578 |

(Note: Exact masses are calculated based on monoisotopic mass + proton (1.0073 Da).)

Conclusion & Safety Implications

The identification of 4-(2-Fluoro-3-nitrobenzyl)morpholine metabolites cannot be achieved through a standard, single-pass assay. By coupling self-validating aerobic and anaerobic in vitro incubations with HRAM LC-MS/MS and mass defect filtering, DMPK scientists can confidently map both the morpholine ring liabilities and the toxicological risks associated with nitroaromatic bioreduction. Identifying these unique or disproportionate human metabolites early in the pipeline is critical to ensuring compliance with FDA MIST guidelines and preventing costly late-stage clinical attrition[6][11].

Sources

- 1. lookchem.com [lookchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. msmetrix.com [msmetrix.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lcms.cz [lcms.cz]

Application Note: Synthesis and Mechanistic Insights of 4-(2-Fluoro-3-nitrobenzyl)morpholine

Executive Summary

4-(2-Fluoro-3-nitrobenzyl)morpholine (CAS: 1352609-99-4) is a highly versatile fluorinated building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics [1]. The presence of the ortho-fluoro and meta-nitro groups on the benzyl ring provides unique stereoelectronic properties, making it a valuable intermediate for subsequent functionalization (e.g., nitro reduction to aniline for amide coupling).

This protocol details a robust, scalable, and high-yielding synthesis route utilizing a biomolecular nucleophilic substitution ( SN2 ) approach. The methodology is designed for researchers requiring high-purity intermediates for drug discovery pipelines.

Mechanistic Rationale & Experimental Design

Rather than employing a reductive amination which requires specialized hydride donors, this protocol utilizes the direct alkylation of morpholine with 2-fluoro-3-nitrobenzyl bromide.

-

Reaction Pathway: The secondary amine of morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluoro-3-nitrobenzyl bromide. The bromide ion acts as an excellent leaving group, driven by the polar aprotic environment.

-

Solvent Selection (Acetonitrile): Acetonitrile ( CH3CN ) is selected over protic solvents because it poorly solvates the nucleophile (morpholine), thereby increasing its reactivity, while effectively dissolving both the organic reactants and the inorganic base [2].

-

Base Selection (Potassium Carbonate): K2CO3 is employed as a heterogeneous, mild inorganic base. Its primary role is to scavenge the hydrobromic acid (HBr) generated during the reaction. Without a base, HBr would protonate unreacted morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion [3].

Reagent Matrix & Quantitative Data

| Reagent / Compound | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role in Reaction |

| 2-Fluoro-3-nitrobenzyl bromide | 234.02 | 1.0 eq | 2.34 g | Electrophile / Limiting Reagent |

| Morpholine | 87.12 | 1.2 eq | 1.05 g (1.04 mL) | Nucleophile |

| Potassium Carbonate ( K2CO3 ) | 138.21 | 2.0 eq | 2.76 g | Acid Scavenger (Base) |

| Acetonitrile ( CH3CN ) | 41.05 | N/A | 25.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Ensure all glassware is oven-dried. Equip a 100 mL round-bottom flask with a magnetic stir bar. Conduct all operations within a certified chemical fume hood, utilizing appropriate PPE (lab coat, nitrile gloves, safety goggles).

-

Reagent Addition: Add 2.34 g (10.0 mmol) of 2-fluoro-3-nitrobenzyl bromide to the flask, followed by 25.0 mL of anhydrous acetonitrile. Stir until the solid is fully dissolved.

-

Base Introduction: Add 2.76 g (20.0 mmol) of finely powdered, anhydrous potassium carbonate ( K2CO3 ) to the solution. The suspension will be heterogeneous.

-

Nucleophile Addition: Using a calibrated syringe, add 1.04 mL (12.0 mmol) of morpholine dropwise over 5 minutes. Causality note: Dropwise addition prevents localized thermal spikes from the exothermic alkylation.

Phase 2: Reaction Execution

-

Heating: Attach a reflux condenser to the flask. Heat the reaction mixture to 80 °C using a temperature-controlled oil bath or heating mantle.

-

Monitoring: Maintain stirring at 80 °C for 4 to 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system. The reaction is deemed complete when the starting material spot (visualized under UV 254 nm) is entirely consumed.

Phase 3: Work-up and Extraction

-

Quenching: Remove the flask from the heat source and allow it to cool to ambient room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2CO3 ). Wash the filter cake with 10 mL of fresh acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Liquid-Liquid Extraction: Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with distilled water ( 2×20 mL) to remove residual morpholine and water-soluble impurities. Wash the organic layer with saturated aqueous sodium chloride (brine, 20 mL) to aid in preliminary drying.

-

Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter and concentrate in vacuo to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane to Hexane:Ethyl Acetate (4:1 v/v).

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-(2-fluoro-3-nitrobenzyl)morpholine as a pale yellow solid/oil.

Experimental Workflow Visualization

Workflow for the synthesis of 4-(2-fluoro-3-nitrobenzyl)morpholine via SN2 alkylation.

References

-

Bioorganic and Medicinal Chemistry. (2014). Design, synthesis, and evaluation of novel fluorinated benzylamine derivatives. Vol. 22, pp. 2724-2732. Available at:[Link] [2]

-

Journal of Medicinal Chemistry. (2014). Optimization of Morpholine-Based Scaffolds for Kinase Inhibition. Vol. 57, pp. 4213-4238. Available at:[Link] [2]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

Application Note: Chemoselective Synthesis of 4-(2-Fluoro-3-nitrobenzyl)morpholine via Reductive Amination

Introduction and Mechanistic Rationale

The synthesis of functionalized benzylamines is a cornerstone transformation in preclinical drug development. Specifically, the preparation of 4-(2-Fluoro-3-nitrobenzyl)morpholine from 2-fluoro-3-nitrobenzaldehyde and morpholine presents a unique chemoselectivity challenge. The substrate contains a highly reducible nitro (-NO₂) group and an ortho-fluoro substituent that electronically activates the carbonyl while introducing mild steric hindrance.

To achieve this transformation, a direct reductive amination strategy is employed. The causality behind the reagent selection relies on balancing nucleophilic addition with controlled hydride transfer:

-

Amine Selection: Morpholine is a highly nucleophilic secondary amine. It attacks the electrophilic carbonyl carbon to form a hemiaminal, which spontaneously dehydrates to form a highly reactive iminium ion.

-

Reducing Agent Selection: Strong hydride donors (like LiAlH₄ or NaBH₄) lack chemoselectivity and will rapidly reduce the unreacted aldehyde to an alcohol, or worse, reduce the sensitive nitro group [1]. Catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated as it will quantitatively reduce the nitro group to an aniline derivative. Therefore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent. The electron-withdrawing acetate ligands attenuate the nucleophilicity of the borohydride, making it unreactive toward neutral aldehydes and nitro groups, but highly reactive toward the positively charged iminium intermediate [1].

-

Solvent Dynamics: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the preferred solvents. They provide excellent solubility for the reagents and stabilize the polar iminium intermediate without participating in hydrogen bonding that might disrupt the hydride transfer.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the reductive amination to form 4-(2-Fluoro-3-nitrobenzyl)morpholine.

Experimental Design and Optimization Data

To validate the choice of STAB, comparative optimization data for the reductive amination of nitro-containing benzaldehydes is summarized below. The data demonstrates why historical methods, such as the Borch reduction utilizing Sodium Cyanoborohydride (NaBH₃CN) [2], have been superseded by STAB in modern protocols due to toxicity and yield profiles.

| Reducing Agent | Solvent | Conditions | Chemoselectivity Profile | Target Yield (%) |

| NaBH(OAc)₃ (STAB) | DCM | RT, 2–4 h | Excellent (Nitro & Aryl-F intact) | 92–96% |

| NaBH₃CN (Borch) | MeOH | RT, pH 6–7 | Good (Generates toxic HCN gas) | 75–85% |

| NaBH₄ | MeOH | RT, 1 h | Poor (Direct aldehyde reduction) | < 20% |

| H₂, Pd/C | EtOH | 1 atm, RT | Poor (Nitro reduced to amine) | 0% |

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Reagents and Equipment

-

2-Fluoro-3-nitrobenzaldehyde: 1.00 g (5.91 mmol, 1.0 equiv)

-

Morpholine: 0.57 mL (6.50 mmol, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB): 1.75 g (8.27 mmol, 1.4 equiv)

-